molecular formula C21H28N4O3S2 B15205401 N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide

N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide

Cat. No.: B15205401
M. Wt: 448.6 g/mol
InChI Key: GXWZOQWYYLHQKV-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, piperazine, sulfonyl, and pyridine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the reaction of 2-chloropyridine with thiourea to form 2-mercaptopyridine.

    Sulfonylation: The 2-mercaptopyridine is then reacted with 4-methylpiperazine and a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.

    Coupling with 4-Ethylphenyl Group: The resulting sulfonylated pyridine intermediate is coupled with 4-ethylphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the interactions with biological targets, such as proteins or nucleic acids, to understand its pharmacokinetics and pharmacodynamics.

    Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.

    Biological Research: It can be used as a tool compound to investigate biological pathways and mechanisms of action in cellular and molecular biology.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups are likely to play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-(4-Ethylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • N-(4-Ethylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Uniqueness

N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide stands out due to its combination of sulfonyl, piperazine, and pyridine moieties, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable candidate for specific research applications.

Properties

Molecular Formula

C21H28N4O3S2

Molecular Weight

448.6 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C21H28N4O3S2/c1-4-17-5-7-18(8-6-17)23-21(26)16(2)29-20-10-9-19(15-22-20)30(27,28)25-13-11-24(3)12-14-25/h5-10,15-16H,4,11-14H2,1-3H3,(H,23,26)

InChI Key

GXWZOQWYYLHQKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=C(C=C2)S(=O)(=O)N3CCN(CC3)C

Origin of Product

United States

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